An In-depth Technical Guide to the Chemical Properties of 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium
An In-depth Technical Guide to the Chemical Properties of 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 5-(2-chlorobenzyl)thieno(3,2-c)pyridinium, a significant member of the thienopyridine class of compounds. As a close structural analog of the antiplatelet drug ticlopidine, and identified as Ticlopidine EP Impurity E[1], this quaternary ammonium salt holds considerable interest for researchers in medicinal chemistry, pharmacology, and drug development. This document delineates its chemical structure, physicochemical properties, synthesis, spectroscopic characterization, reactivity, and presumed pharmacological profile as a P2Y12 receptor antagonist. Detailed experimental protocols for its synthesis and functional evaluation are also provided to facilitate further research and application.
Introduction
The thienopyridine class of heterocyclic compounds has been a cornerstone in the development of antithrombotic therapies.[2] Molecules such as ticlopidine and clopidogrel have seen widespread clinical use as inhibitors of platelet aggregation.[3] 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium, a quaternary ammonium salt derivative of the thieno[3,2-c]pyridine core, is structurally analogous to ticlopidine.[4] Its significance stems from its role as a potential impurity in the synthesis of ticlopidine and as a research tool for understanding the structure-activity relationships within this class of P2Y12 receptor antagonists.[1][5] This guide aims to consolidate the available technical information on this compound, providing a valuable resource for scientists engaged in the study of thienopyridines and their biological activities.
Chemical and Physical Properties
The physicochemical properties of 5-(2-chlorobenzyl)thieno(3,2-c)pyridinium salts are crucial for their handling, formulation, and biological activity. While extensive experimental data for this specific compound is not widely published, a combination of available information and theoretical predictions provides a solid foundation for its characterization.
| Property | Value (Chloride Salt) | Value (Bromide Salt) | Source(s) |
| IUPAC Name | 5-[(2-chlorophenyl)methyl]thieno[3,2-c]pyridin-5-ium chloride | 5-(2-Chlorobenzyl)thieno[3,2-c]pyridinium bromide | [1][6] |
| Synonyms | Ticlopidine EP Impurity E (Chloride salt) | Ticlopidine EP Impurity E (Bromide) | [1][6] |
| CAS Number | 53885-64-6 | 73099-88-4 | [1][6] |
| Molecular Formula | C₁₄H₁₁Cl₂NS | C₁₄H₁₁BrClNS | [7][8] |
| Molecular Weight | 296.22 g/mol | 340.67 g/mol | [7][8] |
| Appearance | Solid (predicted) | Solid (predicted) | [8] |
| Melting Point | 166 °C | Not available | [9] |
| Solubility | Expected to be soluble in water and polar organic solvents. | Expected to be soluble in water and polar organic solvents. | [10][11] |
| Storage Conditions | 2-8°C, under Argon, protected from moisture and light. | 2-8°C, under Argon, protected from moisture and light. | [8] |
Synthesis and Purification
The synthesis of 5-(2-chlorobenzyl)thieno(3,2-c)pyridinium salts can be achieved through the direct N-alkylation of the parent heterocycle, thieno[3,2-c]pyridine. This method is analogous to the preparation of other N-benzyl pyridinium salts.[12] A procedure based on a patented method is outlined below.[9]
Synthetic Workflow
Caption: Presumed mechanism of action of 5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium.
In Vitro Evaluation of Antiplatelet Activity
The antiplatelet activity of the potential active metabolite of 5-(2-chlorobenzyl)thieno(3,2-c)pyridinium can be assessed using an in vitro platelet aggregation assay. A standard protocol is provided in the appendix.
Toxicology and Safety
The chloride salt of 5-(2-chlorobenzyl)thieno(3,2-c)pyridinium is classified as harmful if swallowed according to the Globally Harmonized System (GHS). [6]Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, lab coat, and safety glasses, should be observed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
5-(2-Chlorobenzyl)thieno(3,2-c)pyridinium is a key compound for researchers studying the thienopyridine class of P2Y12 receptor antagonists. Its close structural relationship to ticlopidine makes it a valuable tool for structure-activity relationship studies and for the development of novel antiplatelet agents. While specific experimental data on this compound is limited, this guide provides a comprehensive overview of its known and predicted chemical properties, synthesis, and biological context, serving as a foundational resource for the scientific community.
Appendix: Experimental Protocols
A.1. Protocol for In Vitro Platelet Aggregation Assay
Objective: To assess the inhibitory effect of a test compound on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human whole blood in 3.2% sodium citrate tubes
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Adenosine diphosphate (ADP) solution
-
Test compound (e.g., the active metabolite of 5-(2-chlorobenzyl)thieno(3,2-c)pyridinium) dissolved in a suitable vehicle
-
Platelet aggregometer
-
Pipettes and cuvettes
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
-
Assay:
-
Set the aggregometer to 100% aggregation with PPP and 0% with PRP.
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer.
-
Add the test compound or vehicle control and incubate for a specified time (e.g., 5 minutes) at 37°C.
-
Initiate platelet aggregation by adding a solution of ADP to achieve a final concentration that induces submaximal aggregation (e.g., 5-10 µM).
-
Record the change in light transmittance for a set period (e.g., 10 minutes).
-
-
Data Analysis:
-
The percentage of platelet aggregation is calculated from the change in light transmittance.
-
The inhibitory effect of the test compound is expressed as the percentage reduction in aggregation compared to the vehicle control.
-
An IC₅₀ value (the concentration of the compound that inhibits 50% of the ADP-induced aggregation) can be determined by testing a range of compound concentrations.
-
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